molecular formula C8H17NO B171882 2-(1-Methylpiperidin-3-YL)ethan-1-OL CAS No. 101257-32-3

2-(1-Methylpiperidin-3-YL)ethan-1-OL

Cat. No.: B171882
CAS No.: 101257-32-3
M. Wt: 143.23 g/mol
InChI Key: PLZATTBQOOIXMS-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H314 . This indicates that it may be harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL typically involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 1-methylpiperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylpiperidin-3-YL)ethan-1-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl and hydroxyl groups on the piperidine ring can significantly affect the compound’s properties and interactions with other molecules .

Properties

IUPAC Name

2-(1-methylpiperidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZATTBQOOIXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617141
Record name 2-(1-Methylpiperidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-32-3
Record name 2-(1-Methylpiperidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpiperidin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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